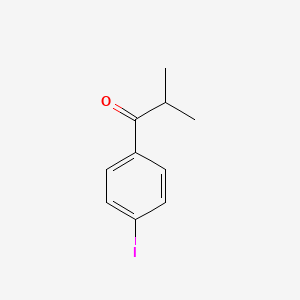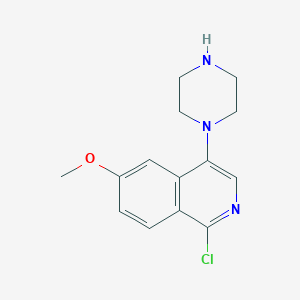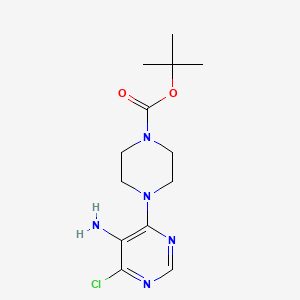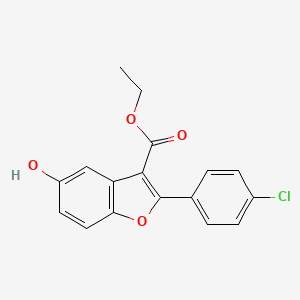
2-(2,5-Dioxo-2,5-dihydro-1h-pyrrol-1-yl)benzoic acid
Übersicht
Beschreibung
“2-(2,5-Dioxo-2,5-dihydro-1h-pyrrol-1-yl)benzoic acid” is a linker containing a maleimide group with a terminal carboxylic acid . The maleimide group will react with a thiol group to form a covalent bond, enabling the connection of a biomolecule with a thiol .
Synthesis Analysis
The synthesis pathway for the compound involves the reaction of 2,5-dioxopyrrolidine with 4-aminobenzoic acid in the presence of a coupling agent to form the intermediate. This intermediate is then reduced to the final product using a reducing agent.Molecular Structure Analysis
The molecular formula of “2-(2,5-Dioxo-2,5-dihydro-1h-pyrrol-1-yl)benzoic acid” is C6H5NO4 . The molecular weight is 155.11 .Chemical Reactions Analysis
The maleimide group in “2-(2,5-Dioxo-2,5-dihydro-1h-pyrrol-1-yl)benzoic acid” will react with a thiol group to form a covalent bond . This reaction enables the connection of a biomolecule with a thiol .Physical And Chemical Properties Analysis
The compound is a solid . It has a density of 1.578±0.06 g/cm3 (Predicted) . The melting point is 114 °C (Solv: chloroform (67-66-3)), and the boiling point is 376.7±25.0 °C (Predicted) . The flash point is 181.6°C . The compound has a refractive index of 1.581 .Safety And Hazards
Zukünftige Richtungen
The terminal carboxylic acid of “2-(2,5-Dioxo-2,5-dihydro-1h-pyrrol-1-yl)benzoic acid” can react with primary amine groups in the presence of activators to form a stable amide bond . This property can be used in the synthesis of glycan probes, suggesting potential applications in biochemical research .
Eigenschaften
CAS-Nummer |
6957-51-3 |
|---|---|
Produktname |
2-(2,5-Dioxo-2,5-dihydro-1h-pyrrol-1-yl)benzoic acid |
Molekularformel |
C11H7NO4 |
Molekulargewicht |
217.18 g/mol |
IUPAC-Name |
2-(2,5-dioxopyrrol-1-yl)benzoic acid |
InChI |
InChI=1S/C11H7NO4/c13-9-5-6-10(14)12(9)8-4-2-1-3-7(8)11(15)16/h1-6H,(H,15,16) |
InChI-Schlüssel |
AENZGWONVTXLRC-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C(=C1)C(=O)O)N2C(=O)C=CC2=O |
Herkunft des Produkts |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details









Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![7-Methoxy-2-(trifluoromethyl)benzo[d]thiazole](/img/structure/B8807440.png)
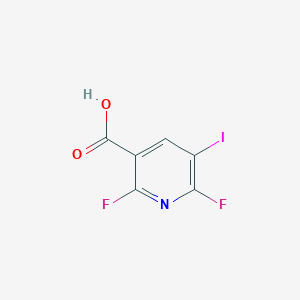
![N-[(3-methoxyphenyl)methylidene]hydroxylamine](/img/structure/B8807448.png)
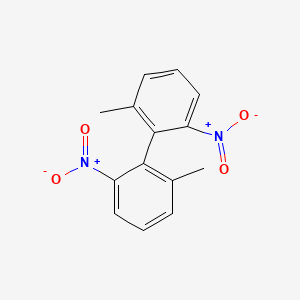
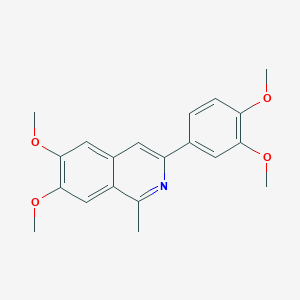

![(S)-4-(8-Amino-3-(pyrrolidin-2-yl)imidazo[1,5-a]pyrazin-1-yl)-N-(pyridin-2-yl)benzamide](/img/structure/B8807481.png)

